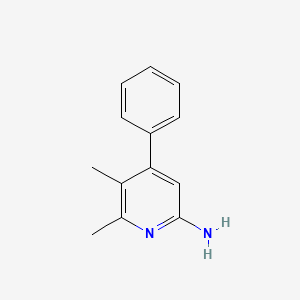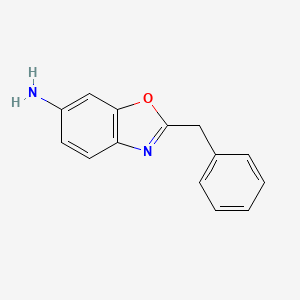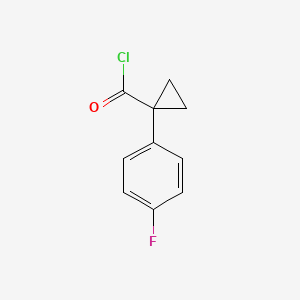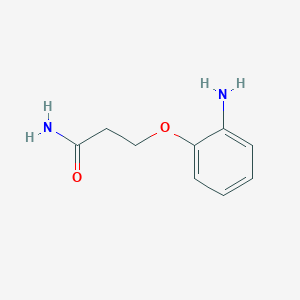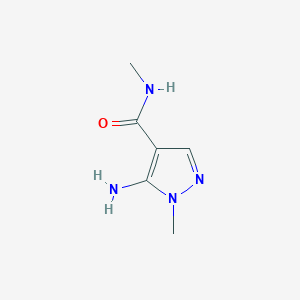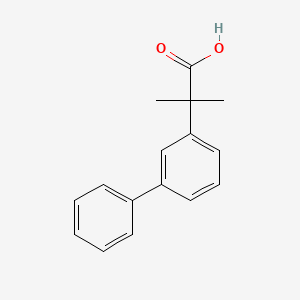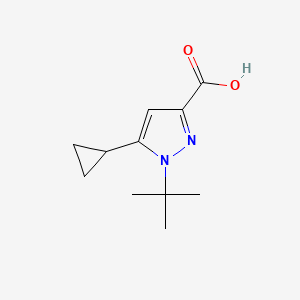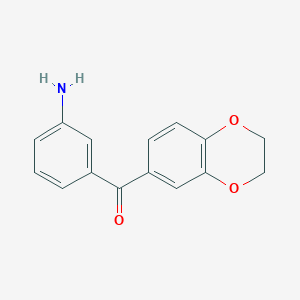![molecular formula C14H16N4O B1519231 3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea CAS No. 1094683-17-6](/img/structure/B1519231.png)
3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea
Descripción general
Descripción
3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea, also known as 4-pyridin-3-ylmethyl-3-aminomethyl-phenyl urea (PMAPU), is a urea derivative that has been extensively studied in recent years due to its potential applications in various scientific fields. PMAPU has been found to possess a wide range of biochemical and physiological effects, making it an attractive molecule for both research and commercial applications.
Aplicaciones Científicas De Investigación
Molecular Complexation and Hydrogen Bonding
Research by Ośmiałowski et al. (2013) investigated the association of N-(pyridin-2-yl), N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates to study the substituent effect on complexation. This study utilized NMR spectroscopic titrations and quantum chemical calculations to explore the breaking of intramolecular hydrogen bonds in urea derivatives, crucial for complex formation. The findings highlight the importance of electronic repulsions in complex stability, contributing to understanding the molecular interactions involving urea derivatives (Ośmiałowski et al., 2013).
Anticancer and Antiangiogenic Properties
Machado et al. (2015) synthesized novel urea derivatives with antiangiogenic properties, acting as VEGFR-2 tyrosine kinase inhibitors. These compounds demonstrated significant inhibition of endothelial cell proliferation, migration, and tube formation, indicating potential applications in cancer therapy by targeting angiogenesis (Machado et al., 2015).
Feng et al. (2020) designed 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluated for their antiproliferative activity against various cancer cell lines. These derivatives showed promising inhibitory effects, with some compounds displaying potency comparable to known anticancer drugs, highlighting their potential as novel anticancer agents (Feng et al., 2020).
Chemical Synthesis and Characterization
Al-Sanea et al. (2018) synthesized a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives and evaluated their antiproliferative activity against various cancer cell lines. This study provides insights into the chemical synthesis and potential therapeutic applications of urea derivatives in oncology (Al-Sanea et al., 2018).
Propiedades
IUPAC Name |
1-[3-(aminomethyl)phenyl]-3-(pyridin-4-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c15-9-12-2-1-3-13(8-12)18-14(19)17-10-11-4-6-16-7-5-11/h1-8H,9-10,15H2,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHWLDCXKRLGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCC2=CC=NC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



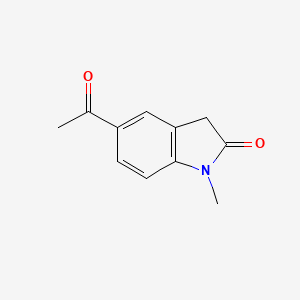
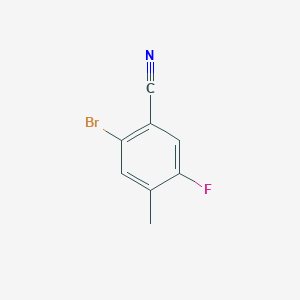
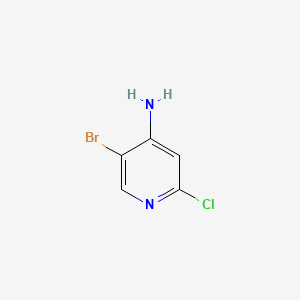
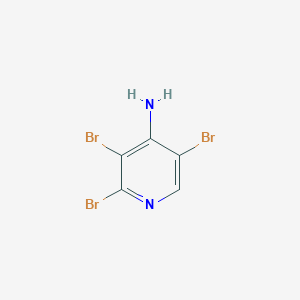
![3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519154.png)
